molecular formula C10H9Cl3 B3315353 2-Chloro-4-(2,6-dichlorophenyl)-1-butene CAS No. 951892-88-9

2-Chloro-4-(2,6-dichlorophenyl)-1-butene

Cat. No.: B3315353
CAS No.: 951892-88-9
M. Wt: 235.5 g/mol
InChI Key: APYOCMMXPKIBCC-UHFFFAOYSA-N
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Description

2-Chloro-4-(2,6-dichlorophenyl)-1-butene is a useful research compound. Its molecular formula is C10H9Cl3 and its molecular weight is 235.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Electrochemical Synthesis and Reactions

Electrooxidative double ene-type chlorination techniques have been developed for synthesizing compounds related to "2-Chloro-4-(2,6-dichlorophenyl)-1-butene". One study describes the preparation of 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene through electrooxidative chlorination, highlighting the utility of this method in functionalizing isoprene units for further chemical transformations (Uneyama et al., 1983).

Photochemistry and Aryl Cations

Research into the photogeneration and reactivity of aryl cations from aromatic halides, such as 4-chlorophenol, has led to insights into reductive dehalogenation and the formation of arylated products. These studies contribute to the understanding of chemical reactions under specific conditions and the potential synthesis of novel compounds (Protti et al., 2004).

Detoxication Pathways

The metabolism and detoxication pathways of chloroprene, a related compound, have been investigated to understand its transformation into less harmful substances. This research is crucial for evaluating the environmental and health impacts of industrial chemicals and their metabolites (Munter et al., 2003).

Mechanisms of Dioxin Formation

Studies on the oxidative thermal degradation of chlorinated phenols, including 2-chlorophenol, have elucidated the mechanisms behind dioxin formation at high temperatures. This research provides insights into environmental pollution and the risks associated with the incineration of chlorinated organic compounds (Evans & Dellinger, 2005).

Mechanism of Action

Target of Action

It’s structurally similar to other organoboron compounds, which are highly valuable building blocks in organic synthesis . These compounds are often used in the Suzuki–Miyaura coupling, a type of palladium-catalyzed cross coupling .

Mode of Action

Organoboron compounds, including boronic esters, are known to undergo various transformations, including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations . These transformations can result in a broad range of functional groups .

Biochemical Pathways

Boronic acids and their esters are considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy . This therapy is a non-invasive approach for the destruction of cancer cells, based on the selective accumulation of 10B-containing compounds into malignant cells .

Pharmacokinetics

Boronic esters are usually bench stable, easy to purify, and often even commercially available . These features are attractive for chemical transformations, where the valuable boron moiety remains in the product .

Result of Action

Boron neutron capture therapy, which uses boron-containing compounds, promotes 10b decay to 4he and 7li atoms, which can both exert a localized cytotoxicity for the tumor cell .

Action Environment

The action of 2-Chloro-4-(2,6-dichlorophenyl)-1-butene can be influenced by environmental factors. Therefore, the introduction of the more stable boronic ester moiety has significantly expanded the scope of boron chemistry .

Properties

IUPAC Name

1,3-dichloro-2-(3-chlorobut-3-enyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl3/c1-7(11)5-6-8-9(12)3-2-4-10(8)13/h2-4H,1,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYOCMMXPKIBCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCC1=C(C=CC=C1Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101254100
Record name 1,3-Dichloro-2-(3-chloro-3-buten-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101254100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951892-88-9
Record name 1,3-Dichloro-2-(3-chloro-3-buten-1-yl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951892-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dichloro-2-(3-chloro-3-buten-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101254100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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